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Barium citrate heptahydrate

Cat. No.: B6596016
CAS No.: 6487-29-2
M. Wt: 916.3 g/mol
InChI Key: LBYFZIZBHOKEJA-UHFFFAOYSA-H
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Description

Contextualization of Barium Citrate (B86180) Heptahydrate within Inorganic and Coordination Chemistry

In the broad field of chemistry, barium citrate heptahydrate is classified under inorganic compounds, specifically as a metal salt of a carboxylic acid. nih.gov Its study falls within the domain of coordination chemistry, which investigates the formation and properties of coordination complexes. wikipedia.org These complexes consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. In this compound, the barium ion (Ba²⁺) acts as the central metal ion, and the citrate anion (C₆H₅O₇³⁻) serves as the ligand. The structure and bonding in such compounds are governed by the principles of coordination chemistry, which dictate the geometry and stability of the resulting complex.

The study of barium-containing coordination polymers is an active area of research. nih.govresearchgate.netrsc.org These materials are of interest for their diverse structural possibilities and potential applications. Barium citrate, in its various hydrated forms, contributes to the understanding of how alkaline earth metals interact with multifunctional organic ligands.

Fundamental Principles Governing Metal-Carboxylate Interactions

The interaction between metal ions and carboxylate groups (RCOO⁻) is a fundamental aspect of coordination chemistry. Carboxylate ligands can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and polydentate fashions. The specific coordination mode depends on factors such as the nature of the metal ion, the structure of the carboxylate ligand, the reaction conditions, and the pH of the solution. rsc.org

First-principles density functional theory (DFT) has been employed to investigate the interfaces between carboxylate groups and metal surfaces. aip.org Studies on model systems have shown that the μ₂ bridging mode, where the carboxylate oxygen atoms bond to two adjacent metal centers, is often the preferred binding mode on metal surfaces. aip.orgaip.org The strength of the metal-carboxylate bond is influenced by factors like charge transfer between the metal and the ligand. aip.org For instance, in some systems, the binding strength of different divalent cations with a carboxylic acid group has been observed to vary. researchgate.net

The citrate ion, derived from citric acid, is a particularly interesting ligand as it is a tricarboxylic acid and also possesses a hydroxyl group, offering multiple potential coordination sites. The deprotonation of the carboxylic acid groups and the subsequent binding to metal ions are key steps in the formation of metal citrates. This process can be influenced by the pH of the system. rsc.org

Historical Progression of Scientific Inquiry into Barium Citrate Systems

The scientific investigation of barium compounds has a long history, with barium itself being a member of the alkaline earth metals. inchem.org Barium citrate, in its various forms, has been a subject of study in different contexts. Early records in crystallographic databases include an entry for this compound dating back to 1938. iucr.orgiucr.org

More recent research has focused on the synthesis and detailed structural characterization of barium citrate hydrates. For instance, the crystal structure of tribarium dicitrate pentahydrate has been solved using synchrotron X-ray powder diffraction data, revealing a complex three-dimensional network. iucr.orgiucr.org In this structure, the barium ions exhibit high coordination numbers, being coordinated to oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands, as well as water molecules. iucr.org

The thermal decomposition of barium citrate compounds has also been a subject of investigation. cambridge.org These studies are relevant for understanding the thermal stability of the compound and for the synthesis of other materials, such as barium-containing mixed metal oxides. For example, barium titanium citrate has been studied as a precursor for the formation of barium titanate (BaTiO₃), a material with important dielectric properties. researchgate.netresearchgate.netresearchgate.netumich.eduutwente.nl The citrate gel method is a widely used technique for preparing homogeneous, fine-particle oxide powders. rsc.org

The exploration of barium citrate systems continues to contribute to the fundamental understanding of metal-organic coordination compounds and their potential applications in materials science.

Detailed Research Findings

Recent research has provided significant insights into the structure and properties of barium citrate hydrates. A notable study on tribarium dicitrate pentahydrate , [Ba₃(C₆H₅O₇)₂(H₂O)₄]·H₂O, utilized synchrotron X-ray powder diffraction and density functional theory to elucidate its crystal structure. iucr.orgiucr.org

Key Structural Features of Tribarium Dicitrate Pentahydrate:

Coordination Environment of Barium: The structure contains three distinct barium cations (Ba19, Ba20, and Ba39) with high coordination numbers. iucr.org

Ba19 is ten-coordinate, bonded to one water molecule, eight carboxylate oxygen atoms, and one hydroxyl group. iucr.org

Ba20 is nine-coordinate, bonded to three water molecules and six carboxylate oxygen atoms. iucr.org

Ba39 is ten-coordinate, bonded to one water molecule, seven carboxylate oxygen atoms, and two hydroxyl groups. iucr.org

Three-Dimensional Network: The BaO₉ and BaO₁₀ coordination polyhedra are interconnected through shared edges and corners, forming a robust three-dimensional framework. iucr.orgiucr.org

Role of Citrate Ligands: The citrate anions act as multidentate ligands, chelating and bridging the barium ions. For example, one citrate ion triply chelates to a Ba19 ion through a terminal carboxylate, the central carboxylate, and the hydroxyl group. iucr.orgiucr.org

Hydrogen Bonding: Extensive hydrogen bonding involving the water molecules and the carboxylate and hydroxyl groups of the citrate ligands further stabilizes the crystal structure. iucr.orgiucr.org

The thermal behavior of barium citrate compounds has also been investigated. A study on the thermal decomposition of a barium titanium citrate hydrate (B1144303) identified the formation of three distinct crystalline phases containing seven, three, and two water molecules, respectively, during the dehydration stage. cambridge.org

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
Chemical NameThis compound nih.gov
CAS Number6487-29-2 americanelements.comscbt.comchemicalbook.com
Molecular FormulaC₁₂H₂₄Ba₃O₂₁ americanelements.comchemicalbook.comnih.gov
Molecular Weight916.29 g/mol americanelements.comscbt.comchemicalbook.com
IUPAC Namebarium(2+); 2-hydroxypropane-1,2,3-tricarboxylate; heptahydrate americanelements.com

Table 2: Properties of this compound

PropertyValueSource(s)
AppearanceWhite crystalline powder americanelements.comchemicalbook.comontosight.ai
SynonymsTribarium dicitrate heptahydrate, Citric acid barium salt heptahydrate americanelements.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Ba3O21 B6596016 Barium citrate heptahydrate CAS No. 6487-29-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFZIZBHOKEJA-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Ba3O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-29-2, 97403-84-4
Record name Barium citrate heptahydrate
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Record name Tribarium citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, barium salt, hydrate (2:3:7)
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Record name BARIUM CITRATE HEPTAHYDRATE
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Synthetic Methodologies and Reaction Pathway Investigations

Solution-Phase Precipitation Techniques

Solution-phase precipitation involves the reaction of a soluble barium salt with a source of citrate (B86180) ions in a solvent, typically water, leading to the formation of the less soluble barium citrate which then precipitates out of the solution. A common method involves reacting an aqueous solution of citric acid with a barium salt, such as barium carbonate or barium chloride. iucr.orgcambridge.org For instance, tribarium dicitrate pentahydrate has been synthesized by adding barium carbonate to a solution of citric acid monohydrate in water. iucr.org The resulting slurry is heated to ensure the reaction completes before the product is filtered and dried. iucr.org

The concentration of reactants and their stoichiometric ratio are critical parameters that significantly influence the outcome of the precipitation, affecting particle size, yield, and stoichiometry of the final product.

In related inorganic precipitations, increasing the concentration of reactants generally leads to a higher degree of supersaturation, which favors nucleation over crystal growth, resulting in smaller particle sizes. uliege.be The molar ratio of the metal cation to the chelating agent (citric acid) is also crucial. In the synthesis of barium hexaferrite via a citrate method, the ratio of citric acid to metal ions (CA/M) was found to be a key factor in achieving a pure phase. researchgate.net Similarly, in the preparation of barium titanate precursors, varying the citric acid to metal cation ratio (C/M) showed that an optimal ratio was necessary for complete chelation and to avoid the formation of multiple phases. researchgate.net For the synthesis of barium chromate (B82759) nanoparticles, different reactant concentrations were tested to determine the optimum conditions for achieving smaller nanoparticles. ccsenet.org In acetate-nitrate systems for producing barium hexaferrite, a stoichiometric Fe/Ba molar ratio of 12 is favored, whereas in nitrate-only systems, an excess of the barium ion is required. worldscientific.com

Table 1: Effect of Reactant Ratios on Product Characteristics in Barium-based Precipitations

System Parameter Varied Observation Reference
Barium Zirconate [Ba + Zr] Concentration Higher concentration leads to smaller particles. uliege.be
Barium Zirconate [NaOH] Concentration Lower NaOH concentration leads to non-stoichiometric product (Ba/Zr < 1). uliege.be
Barium Hexaferrite Citric Acid / Metal Ion (CA/M) Ratio Increasing the ratio leads to more complete chelation and single-phase formation. researchgate.net
Barium Titanate Citric Acid / Metal Cation (C/M) Ratio An optimal C/M ratio of 1.5 resulted in a single-phase product. researchgate.net

The pH of the reaction medium is a pivotal factor that governs the formation and purity of barium citrate. It influences the speciation of citric acid and the chelation of barium ions, thereby controlling the reaction pathway and preventing the precipitation of undesired side products like hydroxides.

For complex citrate-based syntheses, pH control is paramount. In the preparation of YBa2Cu3O7-δ, maintaining a pH between 6.5 and 7.0 was essential to prevent the formation of hydroxides and base salts. physlab.org Similarly, in the synthesis of barium hexaferrite, a pH of 7 or 9 was required for the nearly complete chelation of metal ions with citrate, leading to a single-phase product. researchgate.net At lower pH values, chelation was incomplete, resulting in multiphasic products. researchgate.net Research on barium strontium titanate precursors found that a pH range of 5-6 yielded cation ratios in the final product that were closest to the initial stoichiometry. umich.edu

Table 2: Influence of pH on Barium-Citrate and Related Syntheses

Synthesized Compound/Precursor Optimal pH Range Effect of pH Control Reference
Barium Strontium Titanate Precursor 5–6 Cation ratios closest to original stoichiometry. umich.edu
YBa2Cu3O7-δ 6.5–7.0 Prevents formation of hydroxides and base salts. physlab.org
Barium Hexaferrite 7–9 Ensures complete chelation, leading to a single-phase product. researchgate.net

Crystallization is a fundamental process for purifying solid compounds. mdpi.com For barium citrate heptahydrate, initial precipitation may yield a product with included impurities. Recrystallization is an effective technique to enhance purity. This involves dissolving the impure crystalline product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out, leaving impurities behind in the mother liquor. scribd.commadar-ju.com

A pertinent example of this purification strategy is the preparation of ultra-pure barium nitrate (B79036). google.com In this process, barium nitrate is first crystallized from an aqueous solution containing nitric acid. This initial crop of crystals is then redissolved in water, and nitric acid is added again to precipitate a second, more pure batch of barium nitrate crystals. google.com This repeated crystallization effectively removes structurally similar impurities like strontium and calcium, reducing their concentration to below 10 parts per million. google.com This principle can be directly applied to enhance the purity of this compound, removing any co-precipitated reactants or similar metal citrate impurities.

Solid-State and Mechanochemical Synthesis Routes

While less common for simple hydrated salts like this compound, solid-state and mechanochemical methods are established for producing complex oxides from barium precursors.

Solid-state reaction involves the high-temperature reaction of solid precursors. For example, barium titanate can be synthesized by mixing and calcining barium carbonate (BaCO3) and titanium dioxide (TiO2) at high temperatures. bibliotekanauki.pl This method, however, often requires high temperatures and can lead to agglomerated and inhomogeneous products. bibliotekanauki.pl

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and phase transformations in solid reactants at or near room temperature. researchgate.net The synthesis of barium titanate has been achieved by milling precursors like barium oxide (BaO) and TiO2 in a planetary ball mill. researchgate.netsemanticscholar.org The mechanical action reduces particle size, increases the contact area between reactants, and can initiate the formation of the desired phase after a specific milling time. researchgate.net While not widely reported for this compound, this route could potentially be used to synthesize the anhydrous form directly from solid barium salts and citric acid.

Precursor Chemistry and Formation Mechanisms

The formation of this compound in solution is preceded by the complexation of barium ions with citrate species. The nature of these precursor complexes in the solution dictates the final product's structure and properties.

In aqueous solutions, citric acid (H3Cit) can exist in various deprotonated forms (H2Cit⁻, HCit²⁻, Cit³⁻) depending on the pH. Barium ions (Ba²⁺) form complexes with these citrate anions. The stability of radium complexes is noted to be generally weaker than those of barium, highlighting the relative strength of barium's interaction with ligands. d-nb.info

Studies on mixed-metal citrate systems provide insight into the coordination chemistry. In the formation of barium titanium citrate (BTC), it was found that barium and titanium ions are simultaneously chelated by citric acid molecules. researchgate.net Spectroscopic analysis of a BaTi(C6H6O7)3·4H2O complex suggested that the two terminal carboxylic acid groups of each citric acid molecule coordinate to either the barium or titanium ion. acs.org The central alcoholic hydroxyl group of the citrate can also deprotonate and participate in chelation, forming stable ring structures with the metal ion. researchgate.netacs.org This formation of stable, soluble barium-citrate precursor complexes is a critical step that prevents the premature precipitation of simple barium salts and ensures the controlled formation of the desired final product upon changing conditions like pH or solvent composition. researchgate.netphyslab.org

In-situ Monitoring of Complexation and Precipitation Kinetics

The study of this compound formation necessitates a detailed understanding of its complexation and precipitation kinetics, which can be effectively achieved through various in-situ monitoring techniques. These methods allow for real-time analysis of the reaction as it progresses, providing valuable data on the formation of metal-citrate complexes and the subsequent precipitation of the hydrated salt.

In-situ spectroscopic methods, such as UV-VIS-NIR absorption spectroscopy, are powerful tools for tracking the concentration of soluble species during a reaction. nih.gov By monitoring changes in the absorption spectra, researchers can follow the kinetics of the complexation between barium ions (Ba²⁺) and citrate ions in solution. nih.gov This provides insights into the reaction mechanism and the stability of the intermediate barium-citrate complexes formed prior to precipitation.

X-ray-based techniques offer another avenue for real-time monitoring. In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Powder Diffraction (XRPD) can be employed to study the evolution of the local atomic arrangement and the formation of crystalline phases, respectively. researchgate.netdtu.dk For instance, XRPD can be used to observe the emergence and growth of this compound crystals from the solution, providing direct information on the precipitation kinetics. researchgate.net This is analogous to studies on other barium compounds, such as barium oxalate, where in-situ XRPD was used to follow its thermal decomposition and the formation of new crystalline phases. researchgate.net

The kinetics of barium sulphate deposition at surfaces has been studied, and similar integrated approaches could be applied to barium citrate. whiterose.ac.uk Such studies explore both the formation kinetics and the crystallography of the deposited material, which is crucial for understanding and controlling scaling processes in industrial applications. whiterose.ac.uk The influence of inhibitors on the growth kinetics and crystal morphology is a key area of this research. whiterose.ac.uk

Electrochemical methods, like voltammetric analysis, can also be adapted for in-situ monitoring of the dynamic fraction of metal species in solution. researchgate.net This would allow for the measurement of the potentially bioavailable fraction of barium as it is consumed during the complexation and precipitation process. researchgate.net

The data gathered from these in-situ techniques are crucial for developing kinetic models that can predict the rate of formation and the yield of this compound under various reaction conditions.

Understanding Phase Transitions during Thermal Treatment of Precursors

The thermal treatment of this compound and its precursors leads to a series of phase transitions, ultimately resulting in the formation of other barium-containing compounds. Understanding these transitions is critical for the synthesis of materials with specific properties.

Thermogravimetric analysis (TGA) of barium citrate reveals a multi-stage decomposition process. The initial stage involves dehydration, where the seven water molecules of the heptahydrate are lost. This is followed by the decomposition of the anhydrous barium citrate. Studies have shown that barium citrate decomposes to form stable barium carbonate (BaCO₃) at approximately 412°C. ias.ac.in

When barium citrate is part of a more complex precursor, such as in the synthesis of mixed-metal oxides, the thermal decomposition pathway can be more intricate. For example, in the preparation of barium titanate (BaTiO₃) from barium titanium citrate precursors, the thermal decomposition involves several steps. researchgate.netnih.gov After an initial dehydration, where various hydrated phases with seven, three, and two water molecules have been identified, the organic citrate component decomposes. researchgate.net This decomposition can lead to the formation of an intermediate oxycarbonate phase, often with a stoichiometry proposed as Ba₂Ti₂O₅CO₃. nih.govufrn.brcambridge.org This oxycarbonate phase is relatively stable and decomposes at higher temperatures (above 600-700°C) to yield the final BaTiO₃ product. nih.govcambridge.org The formation of this intermediate is significant as it can influence the phase purity and microstructure of the final ceramic material. nih.gov

The table below summarizes the key thermal decomposition stages for barium-containing citrate precursors.

Precursor MaterialTemperature Range (°C)EventFinal ProductReference(s)
Barium Citrate~412DecompositionBarium Carbonate (BaCO₃) ias.ac.in
Barium Titanium Citrate40 - 95Dehydration (loss of water molecules)Anhydrous/lower hydrates of precursor researchgate.net
Barium Titanium Citrate>190Decomposition of organic componentIntermediate Oxycarbonate researchgate.netnih.gov
Barium Zirconyl Citrate25 - 110DehydrationAnhydrous Barium Zirconyl Citrate cambridge.org
Barium Zirconyl Citrate>110Decomposition to form oxycarbonateBa₂Zr₂O₅CO₃ cambridge.org
Barium Calcium Titanate Precursor480 - 558Formation of intermediate phase(Ba,Ca)₂Ti₂O₅CO₃ ufrn.br
Barium Calcium Titanate Precursor558 - 675Decomposition of intermediateBa₀.₈Ca₀.₂TiO₃ ufrn.br

These studies highlight that the thermal decomposition of barium citrate and its complex precursors does not typically lead directly to barium oxide, but rather proceeds through the formation of the highly stable barium carbonate or intermediate oxycarbonate phases.

Controlled Synthesis for Tailored Morphologies and Crystalline Structures

The morphology and crystalline structure of materials derived from barium citrate precursors can be precisely controlled by manipulating the synthesis conditions. This control is essential for tailoring the properties of the final product for specific applications.

The Pechini method, a polymeric citrate precursor route, is often employed for the synthesis of complex oxides. sci-hub.boxresearchgate.net In this method, metal citrates are polymerized with a polyhydroxy alcohol like ethylene (B1197577) glycol, forming a resin. Pyrolysis of this resin at elevated temperatures (e.g., 500-600°C) decomposes the organic components, yielding the desired oxide. This process can produce nano-sized particles with a high degree of chemical homogeneity. sci-hub.box

The morphology of the final product is often directly influenced by the morphology of the precursor. For instance, needle-like BaTiO₃ particles have been successfully synthesized by the thermal decomposition of a needle-like barium titanium citrate precursor. researchgate.netresearchgate.net This demonstrates that the precursor's structure can act as a template for the final material. By controlling the reaction rate and the partial pressure of gases during thermal decomposition, the size of the assembled subunits in the final product can be tailored. researchgate.net

The use of additives and chelating agents can also direct the morphology and particle size. Sodium citrate, for example, has been used as a chelating agent in the synthesis of barium ferrite (B1171679) nanoparticles. acs.org It promotes the homogeneous mixing of metal cations and retards particle growth by forming surface citrate complexes, which prevents agglomeration and allows for the formation of monodispersed nanoparticles. acs.org Similarly, natural polysaccharides like gum acacia have been used as templating agents to generate various morphologies of barium carbonate, including rods, dumbbells, and flower-like clusters. sapub.org

The pH of the precursor solution is another critical parameter that can influence the final product. The complexation of metal ions with citric acid is highly pH-dependent, which in turn affects the structure of the precursor gel and its subsequent thermal decomposition behavior. umich.edusciopen.com

The table below provides examples of controlled synthesis leading to specific morphologies.

Target MaterialPrecursor SystemControl MethodResulting MorphologyReference(s)
BaTiO₃Barium Titanium CitratePrecursor morphology, controlled thermal decompositionNeedle-like particles researchgate.netresearchgate.net
BaFe₁₂O₁₉Barium and Iron CitratesPyrolysis of citrate precursorsPlates, lamella, rods tandfonline.com
BaCO₃Barium Chloride, Sodium BicarbonateGum Acacia as templating agentRods, dumbbells, flower-like clusters sapub.org
Barium FerriteBarium and Iron saltsSodium Citrate as chelating agentMonodispersed nanoparticles acs.org

Advanced Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density within the unit cell and thereby determine the precise positions of individual atoms, bond lengths, and bond angles. This technique provides an unambiguous solution to the crystal structure.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a definitive crystal structure of barium citrate (B86180) heptahydrate determined by single-crystal X-ray diffraction has not been reported. The growth of single crystals of sufficient size and quality for SCXRD can be challenging for hydrated coordination polymers, which may be a contributing factor to the absence of such data. Without a single-crystal structure, the precise atomic coordinates, bond lengths, and angles for this specific compound remain undetermined.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Determination

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline phase, allowing for its identification and an assessment of its purity. The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions (lattice parameters).

For barium citrate heptahydrate, a standard diffraction pattern is recorded in the Powder Diffraction File (PDF), administered by the International Centre for Diffraction Data (ICDD), under the entry number 00-001-0009. nih.gov This historical data, first reported in 1938, confirms the compound's distinct crystalline nature but lacks the detailed structural refinement available through modern methods. nih.gov Studies on related barium citrate hydrates, such as the pentahydrate form, have shown that different levels of hydration produce distinct and identifiable powder patterns. nih.gov

Rietveld refinement is a powerful analytical procedure used to refine a theoretical crystal structure model against experimental PXRD data. The method involves a least-squares fitting of a calculated diffraction profile to the observed data, allowing for the extraction of detailed structural information, including lattice parameters, atomic positions, and site occupancies. The use of high-resolution synchrotron X-ray sources enhances the quality of the data, enabling more accurate refinements.

While a detailed Rietveld refinement for this compound using synchrotron data is not available in the published literature, this technique has been successfully applied to the closely related compound, tribarium dicitrate pentahydrate. nih.gov In that analysis, the refinement of synchrotron PXRD data was crucial for solving and optimizing the crystal structure, yielding precise lattice parameters. nih.gov

To illustrate the type of data obtained from such an analysis, the crystallographic data for tribarium dicitrate pentahydrate is presented below. A similar analysis would be required to determine these parameters for the heptahydrate form.

Table 1: Illustrative Crystallographic Data from Rietveld Refinement of Tribarium Dicitrate Pentahydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.4741
b (Å)13.7366
c (Å)15.0626
β (°)107.944
Volume (ų)2258.62

*Data for tribarium dicitrate pentahydrate is provided for illustrative purposes. nih.gov

PXRD is highly effective for identifying the constituent crystalline phases within a mixed solid. Each crystalline phase produces a unique diffraction pattern, allowing for qualitative and quantitative analysis of mixtures. The presence of broad, non-distinct humps in the diffractogram can indicate the existence of amorphous (non-crystalline) content. In the study of hydrated compounds, PXRD can monitor changes in the crystal structure upon dehydration or rehydration. For instance, thermal analysis of a complex barium titanium citrate hydrate (B1144303) using temperature-dependent PXRD revealed the existence of distinct crystalline phases corresponding to heptahydrate, trihydrate, and dihydrate forms, demonstrating the technique's utility in tracking phase transitions. cambridge.org

Elucidation of Barium Coordination Environment

In the structure of tribarium dicitrate pentahydrate, there are three unique barium ions (Ba²⁺), each exhibiting a distinct coordination environment. The barium ions are coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate anions, as well as from water molecules. The coordination numbers for the three barium sites are ten, nine, and ten. nih.gov The Ba-O bond lengths are a key parameter describing the strength and nature of the interaction. The Mulliken overlap populations from theoretical calculations on the pentahydrate structure indicate that the Ba-O bonds are primarily ionic in character. nih.gov

The table below summarizes the coordination environment and the range of Ba-O bond lengths observed for each unique barium ion in the pentahydrate structure, illustrating the type of detailed information that would be sought for the heptahydrate. nih.gov

Table 2: Barium Coordination Environment in Tribarium Dicitrate Pentahydrate (Illustrative)
Barium IonCoordination NumberCoordinating Groups
Ba19101 H₂O, 8 carboxylate oxygens, 1 hydroxyl oxygen
Ba2093 H₂O, 6 carboxylate oxygens
Ba39101 H₂O, 7 carboxylate oxygens, 2 hydroxyl oxygens

*Data for tribarium dicitrate pentahydrate is provided for illustrative purposes. nih.gov

The citrate anion (C₆H₅O₇³⁻) is a versatile ligand capable of binding to metal ions in multiple ways due to its three carboxylate groups and one hydroxyl group. This multi-dentate character allows for the formation of complex, extended networks. In the structure of tribarium dicitrate pentahydrate, the citrate anions chelate and bridge the barium ions extensively. nih.gov

For example, one citrate anion triply chelates to a barium ion through a terminal carboxylate oxygen, the central carboxylate oxygen, and the hydroxyl group. The same citrate anion also doubly chelates to another barium ion and forms further connections to other metal centers. nih.gov The BaO₉ and BaO₁₀ coordination polyhedra share edges and corners, resulting in the formation of a dense, three-dimensional framework. nih.goviucr.org This intricate connectivity is responsible for the compound's stability and crystalline nature. A definitive analysis of the framework topology for this compound would require the successful determination of its crystal structure.

Analysis of Hydrogen Bonding Networks and Hydration Sphere

The crystallographic structure of this compound is characterized by a complex arrangement of barium ions, citrate anions, and water molecules, all interconnected through a sophisticated web of electrostatic interactions and hydrogen bonds. The seven water molecules of hydration are not merely occupying vacant spaces within the crystal lattice; instead, they are integral structural components that dictate the crystal packing and contribute significantly to its stability.

The water molecules in this compound are crucial for mediating interactions between the citrate anions and the barium cations, as well as between adjacent citrate molecules. They participate in the coordination sphere of the barium ions and act as both donors and acceptors in a multitude of hydrogen bonds. This extensive hydration sphere effectively shields the charges of the ions, preventing direct, destabilizing repulsions and facilitating an energetically favorable crystal packing arrangement.

The stability of the hydrated crystal is largely attributed to the energy lowering associated with the formation of these numerous hydrogen bonds. The water molecules bridge different components of the structure, creating a robust, three-dimensional network. Dehydration of the crystal would lead to the collapse of this intricate network and a complete rearrangement of the crystal structure, underscoring the essential role of the water of hydration.

A review of crystallographic data for hydrated barium salts indicates a strong tendency for water molecules to be directly involved in the primary coordination sphere of the barium ion. While specific bond lengths for this compound are not detailed in readily available literature, typical Ba-O bond distances in hydrated barium compounds provide a reference for the expected coordination environment.

Table 1: Representative Barium-Oxygen Bond Distances in Hydrated Barium Compounds

Compound Ba-O (Water) Bond Length (Å) Ba-O (Carboxylate) Bond Length (Å)
Barium Chloride Dihydrate 2.78 - 2.86 N/A
Barium Acetate N/A 2.75 - 2.90

Note: This table provides representative data from related structures to illustrate typical bond lengths and is not specific to this compound.

Intermolecular Hydrogen Bonding: A more extensive and complex network of intermolecular hydrogen bonds dominates the crystal structure. These interactions can be further classified:

Water-Citrate Hydrogen Bonds: Water molecules act as hydrogen bond donors to the carboxylate and hydroxyl oxygen atoms of the citrate anions. Conversely, the oxygen atoms of the water molecules can act as acceptors for hydrogen bonds from the hydroxyl group of the citrate.

Water-Water Hydrogen Bonds: The seven water molecules form their own network of hydrogen bonds, creating clusters and chains of water molecules that are integrated into the larger crystal structure.

Citrate-Citrate Hydrogen Bonds (Water-Mediated): Direct hydrogen bonding between citrate anions is less common and often mediated by bridging water molecules. These water bridges are essential for linking adjacent citrate anions and contributing to the cohesion of the crystal.

The geometry of these hydrogen bonds, including donor-acceptor distances and angles, dictates the strength and directionality of these interactions, ultimately defining the precise crystal structure of this compound. While a detailed table of hydrogen bond geometries for the heptahydrate is not available, the principles of hydrogen bonding in hydrated carboxylate salts provide a strong indication of the types of interactions present.

Table 2: General Classification of Hydrogen Bonds in this compound

Donor (D) Acceptor (A) Type of Interaction Structural Significance
Citrate (-OH) Citrate (-COO⁻) Intramolecular Stabilizes citrate conformation
Water (H₂O) Citrate (-COO⁻) Intermolecular Links water to anion framework
Water (H₂O) Citrate (-OH) Intermolecular Integrates hydration sphere
Citrate (-OH) Water (H₂O) Intermolecular Connects anion to water network

The comprehensive analysis of the hydrogen bonding network and the role of the hydration sphere is fundamental to understanding the solid-state properties of this compound. The intricate interplay of these non-covalent interactions governs the crystal's stability, solubility, and other physicochemical characteristics.

Spectroscopic Probes of Molecular Structure and Electronic States

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. acs.org IR spectroscopy measures the absorption of infrared light by a molecule, which induces a change in the dipole moment. acs.orgnih.gov In contrast, Raman spectroscopy involves the inelastic scattering of photons, detecting vibrations that cause a change in the molecule's polarizability. acs.orgnih.gov These techniques are complementary; vibrations that are strong in IR spectra are often weak in Raman spectra and vice-versa, providing a more complete vibrational analysis when used together. acs.org

The vibrational spectrum of barium citrate (B86180) heptahydrate is dominated by the characteristic modes of the citrate and water ligands. The citrate ion possesses several functional groups, including carboxylate groups (-COO⁻), a hydroxyl group (-OH), and methylene (B1212753) groups (-CH₂-), each with distinct vibrational frequencies. The seven water molecules of hydration also contribute characteristic bands.

Key vibrational modes for the citrate ligand include the asymmetric and symmetric stretching of the carboxylate groups, which are typically observed in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The C-O stretching of the tertiary hydroxyl group and the C-H stretching of the methylene groups also produce identifiable bands. researchgate.net Water molecules are characterized by a strong, broad O-H stretching band in the 3600-3000 cm⁻¹ region and an H-O-H bending (scissoring) mode around 1650-1600 cm⁻¹. conicet.gov.arresearchgate.net

Table 1: Characteristic Vibrational Modes in Barium Citrate Heptahydrate

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy Type
Water (H₂O)O-H Stretching3600 - 3000IR, Raman
Methylene (-CH₂-)C-H Stretching3000 - 2850IR, Raman
Carboxylate (-COO⁻)Asymmetric Stretching (ν_as)1650 - 1550IR
Water (H₂O)H-O-H Bending1650 - 1600IR
Carboxylate (-COO⁻)Symmetric Stretching (ν_s)1450 - 1350IR, Raman
Hydroxyl (-OH)C-O Stretching1150 - 1050IR

The precise frequencies of the citrate ligand's vibrational modes are sensitive to its coordination environment. The interaction between the barium ion (Ba²⁺) and the carboxylate and hydroxyl groups of the citrate can be investigated by analyzing shifts in their respective vibrational bands. rsc.org

The coordination mode of the carboxylate groups is particularly well-studied using IR spectroscopy. The difference in wavenumber (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the -COO⁻ group is indicative of its binding mode. A larger Δν value is typically associated with a monodentate coordination, where only one oxygen atom binds to the metal center. In contrast, a smaller Δν value suggests a bidentate or bridging coordination mode, where both oxygen atoms are involved in bonding with one or more metal ions. researchgate.net The coordination of the tertiary hydroxyl group to the barium ion would also be expected to cause a shift in its C-O stretching frequency.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nm of a material's surface. wikipedia.orgcarleton.edu The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the material. wikipedia.org

An XPS survey scan of this compound would reveal the presence of barium (Ba), oxygen (O), and carbon (C). High-resolution spectra of the individual elemental regions provide more detailed information. The Ba 3d region is characterized by two distinct peaks, Ba 3d₅/₂ and Ba 3d₃/₂, due to spin-orbit coupling. thermofisher.comresearchgate.net The binding energies of these peaks are characteristic of the element's oxidation state. For barium compounds, the Ba 3d₅/₂ peak typically appears around 778-780 eV, confirming the +2 oxidation state of barium (Ba²⁺). researchgate.netresearchgate.net

Table 2: Typical XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Information Provided
Ba3d₅/₂~779 - 781Confirms Ba presence and +2 oxidation state
Ba3d₃/₂~794 - 796Spin-orbit split partner of Ba 3d₅/₂
O1s~531 - 533Distinguishes O in carboxylate, hydroxyl, and water
C1s~285 - 289Distinguishes C in alkyl chain, C-O, and carboxylate

Note: Binding energies can vary slightly based on the specific chemical environment and instrument calibration.

High-resolution XPS spectra of the C 1s and O 1s regions can differentiate the various chemical environments of these atoms within the this compound structure. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to carbon in the methylene groups (C-C, C-H), carbon singly bonded to oxygen (C-O) in the hydroxyl and ether-like linkages, and carbon in the carboxylate groups (O-C=O). Similarly, the O 1s spectrum can distinguish between oxygen atoms in the carboxylate groups, the hydroxyl group, and the water of hydration. cambridge.orgresearchgate.net

XPS is also highly effective at detecting surface contamination. A common contaminant is adventitious carbon, which consists of hydrocarbons from the atmosphere and typically appears as a peak at a binding energy of approximately 284.8-285.0 eV in the C 1s spectrum. researchgate.net The presence of surface barium carbonate (BaCO₃), which can form from the reaction of barium with atmospheric CO₂, could also be identified by a distinct C 1s peak around 289 eV and a Ba 3d peak at a slightly higher binding energy than that of the citrate. cambridge.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. msu.edu It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity and chemical environment of atoms. researchgate.net

For this compound, ¹H and ¹³C NMR would primarily probe the structure of the citrate ligand. The ¹H NMR spectrum of citrate is notable for the signals from its two methylene (-CH₂-) groups. Because the central carbon is a prochiral center, the two protons on each methylene group are diastereotopic, meaning they are chemically non-equivalent. This results in a complex splitting pattern, typically an "AB quartet," for each methylene group. ufrn.br

Coordination of the citrate to the diamagnetic Ba²⁺ ion is expected to induce changes in the chemical shifts of the citrate's protons and carbons compared to the free citrate ion. nih.gov The magnitude of these shifts would depend on the proximity of the nuclei to the barium coordination site.

Direct observation of the barium nucleus is challenging. Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba. huji.ac.il However, both are quadrupolar nuclei, which means they have a non-spherical distribution of charge. This property leads to very rapid nuclear relaxation and, consequently, extremely broad NMR signals, making it difficult to obtain high-resolution spectra. huji.ac.ilillinois.edu Furthermore, barium has a very narrow chemical shift range, which often means that different barium species cannot be resolved. huji.ac.il Due to these challenges, barium NMR is not commonly used for routine structural characterization. huji.ac.il

Table 3: NMR Properties of Barium Isotopes

IsotopeSpin (I)Natural Abundance (%)NMR Properties
¹³⁵Ba3/26.592Quadrupolar, low sensitivity, yields broad signals
¹³⁷Ba3/211.232Quadrupolar, more sensitive than ¹³⁵Ba but gives broader signals

Solution-State ¹H and ¹³C NMR for Ligand Conformation and Exchange

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR can provide detailed information about the conformation of the citrate ligand upon coordination to the barium ion and the kinetics of any exchange processes.

While specific NMR data for barium citrate is not extensively reported in the literature, the expected spectral changes can be inferred from studies of citric acid and its complexes with other divalent cations, such as calcium and magnesium. nih.gov The citrate anion in solution possesses a flexible structure, and its NMR spectrum is sensitive to the chemical environment, including pH and the presence of metal ions.

The ¹H NMR spectrum of citric acid in D₂O typically shows two diastereotopic protons of the methylene groups (-CH₂-) as a pair of doublets. This is due to the chiral center created by the hydroxyl and carboxyl groups at the C3 position. The chemical shifts of these protons are highly sensitive to the ionization state of the carboxyl groups and coordination with a metal ion. nih.gov Upon chelation to a barium ion, a downfield shift of these methylene proton signals is anticipated due to the deshielding effect of the metal center. The magnitude of this shift can provide insights into the strength of the interaction.

Similarly, the ¹³C NMR spectrum of the citrate ligand is expected to be influenced by the coordination to barium. The spectrum of citric acid shows distinct resonances for the carboxyl carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons. researchgate.net Coordination with Ba²⁺ would likely lead to a downfield shift of the carboxyl carbon signals, indicating their involvement in binding. The chemical shifts of the other carbon atoms would also be affected, reflecting conformational changes in the ligand backbone upon complexation.

Ligand exchange dynamics can also be studied using variable-temperature NMR. If the citrate ligand undergoes exchange between a coordinated and a free state, this can lead to broadening of the NMR signals. The rate of this exchange can be quantified by analyzing the lineshapes of the spectra at different temperatures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Citric Acid in D₂O.

This table provides typical chemical shift values for citric acid, which serve as a reference for interpreting the spectra of its metal complexes. The actual shifts for barium citrate would be influenced by the coordination environment.

NucleusAtomChemical Shift (ppm)
¹H-CH₂-~2.7 - 2.9 (two doublets)
¹³C-COOH (terminal)~177
¹³C-COOH (central)~180
¹³CC-OH~73
¹³C-CH₂-~46

Note: Chemical shifts are approximate and can vary with pH and concentration.

Solid-State NMR for Local Structural Environments

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the local structural environments in crystalline and amorphous solids, providing information that is often complementary to that obtained from X-ray diffraction. For this compound, ssNMR can probe the coordination of the citrate ligand to the barium ion, identify the presence of different polymorphs, and characterize the water molecules in the crystal lattice.

While specific solid-state NMR data for this compound is scarce, studies on analogous systems, such as magnesium and strontium citrates, offer valuable insights. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed for ¹³C ssNMR. The ¹³C chemical shifts in the solid state are sensitive to the local conformation and packing of the citrate molecules.

In the solid state, the resonances for the carboxyl carbons of the citrate ligand are expected to be particularly informative. The coordination of the carboxyl groups to the barium ion will significantly influence their electronic environment, leading to changes in their chemical shifts compared to free citric acid. Furthermore, if the different carboxyl groups of a single citrate molecule have distinct coordination modes, this can result in multiple resolved resonances in the ssNMR spectrum, providing detailed information about the coordination geometry.

Proton ssNMR can be used to study the hydrogen bonding network within the crystal structure, particularly involving the hydroxyl group of the citrate and the water molecules of hydration. Techniques such as ¹H MAS and CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) can provide high-resolution proton spectra in the solid state.

Table 2: Expected ¹³C Solid-State NMR Resonances for Metal Citrates.

This table illustrates the typical chemical shift ranges for the carbon atoms in solid metal citrates, based on data from analogous compounds.

Carbon AtomExpected Chemical Shift Range (ppm)
Carboxyl (COO⁻)170 - 185
Quaternary (C-OH)70 - 80
Methylene (-CH₂-)40 - 50

The exact chemical shifts and the presence of multiple peaks for each type of carbon would depend on the specific crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution-Phase Speciation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For simple metal complexes of citrate with non-transition metals like barium, the utility of UV-Vis spectroscopy for detailed structural elucidation is limited.

The citrate ion itself does not possess chromophores that absorb strongly in the near-UV or visible range. The absorption associated with the carboxyl groups occurs in the far-UV region, typically around 210 nm. nih.gov Barium, as a d⁰ metal ion, does not have any d-d electronic transitions that would give rise to absorption in the visible region.

Therefore, the UV-Vis spectrum of a solution of this compound is expected to be largely transparent in the 250-800 nm range. Any observed absorption would likely be due to the tail of the intense absorption band of the citrate ligand in the far-UV.

However, UV-Vis spectroscopy can be employed to study the stoichiometry of metal-ligand complexes if there is a suitable indicator dye that changes its absorption properties upon complexation. For barium citrate itself, changes in the absorption spectrum of the citrate ligand at low wavelengths could potentially be used to determine the formation constant of the complex, although this can be challenging due to the weak absorption and potential for interference.

In the context of speciation, UV-Vis spectroscopy is more informative for citrate complexes with transition metals, where the d-d transitions are sensitive to the coordination environment. For instance, studies on iron(III)-citrate complexes show distinct absorption bands in the visible region that change with pH, allowing for the characterization of different species in solution. researchgate.net

Table 3: General UV-Vis Absorption Characteristics of Citrate Species.

Speciesλₘₐₓ (nm)Molar Absorptivity (ε)Notes
Citric Acid/Citrate~210LowAbsorption due to n → π* transitions in the carboxyl groups. nih.gov
Barium Citrate Complex~210Similar to free citrateNo significant new absorption bands are expected in the near-UV or visible range.

The primary utility of UV-Vis for a simple, colorless complex like barium citrate would be for quantitative analysis at a fixed wavelength in the low UV region, assuming a linear relationship between absorbance and concentration (Beer-Lambert Law). nih.gov

Computational Chemistry and Theoretical Modeling of Barium Citrate Heptahydrate

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of crystalline solids. While research specifically on the heptahydrate form is not prominent, studies on related compounds like tribarium dicitrate pentahydrate offer a clear example of DFT's capabilities. nih.goviucr.org

Geometry optimization via DFT allows for the refinement of crystal structures obtained from experimental methods like X-ray diffraction. For instance, in the analysis of tribarium dicitrate pentahydrate, DFT calculations were used to optimize the atomic positions within a fixed experimental unit cell. nih.gov This process helps to validate and improve the precision of the experimental structure.

The root-mean-square Cartesian displacements between the experimentally refined and DFT-optimized structures for the non-hydrogen atoms are typically small, often on the order of 0.1 Å, indicating good agreement. iucr.org Such calculations also determine the coordination environments of the metal cations. In related barium citrates, the barium ions (Ba²⁺) have been found to be nine- or ten-coordinate, bonding to oxygen atoms from carboxylate groups, hydroxyl groups, and water molecules. iucr.org Analysis of the Mulliken overlap populations from these calculations indicates that the Ba—O bonds are primarily ionic in nature. iucr.orgiucr.org

A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies of a molecule or crystal lattice, one can predict its infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental results to aid in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of carboxylate, hydroxyl, and water groups.

While a specific vibrational analysis for barium citrate (B86180) heptahydrate is not available in the reviewed literature, DFT is the standard method for such predictions. The calculations would identify the characteristic frequencies associated with the citrate anion and the coordinated water molecules, providing a detailed spectroscopic signature of the compound.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes that are often difficult to observe experimentally.

When barium citrate heptahydrate dissolves in water, the barium ions and citrate anions become solvated. MD simulations are ideal for studying the structure and dynamics of the water molecules surrounding these ions. Numerous studies combining MD simulations with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have characterized the hydration shell of the aqueous Ba²⁺ ion. researchgate.netacs.org

These studies reveal that the first hydration shell of the Ba²⁺ ion is flexible, with the coordination number (the number of directly bound water molecules) fluctuating, primarily between 8 and 9. researchgate.net The average Ba²⁺—O distance for water molecules in this first shell is consistently found to be in the range of 2.79 to 2.85 Å. researchgate.netacs.org The hydration shell is characterized by a very fast exchange of water molecules with the bulk solvent, occurring on the picosecond timescale. researchgate.net

Table 1: Structural Properties of the First Hydration Shell of the Aqueous Ba²⁺ Ion from Various Studies
MethodCoordination Number (CN)Ba-O Distance (Å)Reference
MD Simulations & EXAFSFluctuating between 8 and 92.85 researchgate.net
MD Simulations9.42.81 acs.orgacs.org
AIMD (SCAN functional)Not specified2.78 bohrium.com
EXAFS82.82 acs.org

MD simulations can provide atomistic insights into the mechanisms of crystal growth from solution and the process of dissolution. While specific MD studies on the crystallization of this compound were not identified, research on analogous systems like barite (barium sulfate) demonstrates the power of this technique. osti.gov

Such simulations can model the interface between the crystal surface and the aqueous solution. They reveal how hydrated ions approach the surface, shed their hydration shells, and incorporate into the crystal lattice. Key factors such as surface relaxation, the specific structure of the crystal-water interface, and the coordination environment of surface ions can be determined. osti.gov These simulations are crucial for understanding the kinetics of precipitation and dissolution, which are fundamental to controlling crystallization processes. frontiersin.org

Quantum Chemical Approaches to Metal-Ligand Bonding

At the forefront of these computational techniques is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. rsc.org DFT allows for the optimization of the molecular geometry of this compound, providing theoretical predictions of bond lengths and angles that can be compared with experimental data, such as those obtained from X-ray crystallography. nih.gov Beyond mere structural prediction, DFT is instrumental in analyzing the electronic properties that govern the barium-citrate bond.

One of the key areas of investigation in the theoretical modeling of metal-carboxylate complexes is the analysis of how the geometry of the carboxylate group is altered upon coordination to the metal ion. nih.gov The symmetric and antisymmetric stretching modes of the carboxylate group are sensitive to whether the ligand binds to the metal in a monodentate (one oxygen atom) or bidentate (both oxygen atoms) fashion. Quantum chemical calculations can predict these vibrational frequencies, offering a way to interpret experimental infrared (IR) spectra and thus infer the coordination mode. scispace.com

A deeper understanding of the bonding can be achieved through population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govlongdom.org These methods partition the electron density among the atoms in the molecule, providing insights into atomic charges and the degree of charge transfer from the citrate ligand to the barium cation. For instance, in a study of magnesium citrate, Mulliken overlap populations were used to indicate significant covalent character in the Mg-O bonds. nih.goviucr.org A similar approach for barium citrate would involve calculating these populations for the Ba-O bonds. A higher overlap population would suggest a greater degree of orbital overlap and, consequently, a more covalent character in the bond.

Natural Bond Orbital (NBO) analysis offers a more detailed picture by describing the electron density in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method can quantify the donor-acceptor interactions between the filled orbitals of the citrate ligand (the donor) and the empty orbitals of the barium ion (the acceptor). The stabilization energy associated with these interactions, particularly from the oxygen lone pairs of the citrate to the vacant orbitals of barium, can be calculated to quantify the strength of the coordination bond. longdom.org NBO analysis also provides "natural charges" on each atom, which are generally considered more reliable than Mulliken charges. longdom.orgresearchgate.net

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding chemical reactivity and bonding. semanticscholar.org In the context of this compound, the HOMO would likely be localized on the electron-rich carboxylate and hydroxyl groups of the citrate ligand, while the LUMO would be associated with the barium cation. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the complex. A smaller gap would suggest that the complex is more polarizable and reactive. The spatial distribution of these orbitals can reveal the primary sites of interaction between the metal and the ligand. semanticscholar.org

To illustrate the type of data generated from such computational studies, the following table presents hypothetical Mulliken overlap populations for the bonds between barium and the coordinating oxygen atoms of the citrate ligand. In this illustrative example, different values are assigned to the carboxylate and hydroxyl oxygens to reflect potential differences in their bonding interactions.

Illustrative Mulliken Overlap Populations for Ba-O Bonds in this compound

BondHypothetical Mulliken Overlap PopulationImplied Bond Character
Ba - O (Terminal Carboxylate)0.25Predominantly Ionic with some Covalent Character
Ba - O (Central Carboxylate)0.28Predominantly Ionic with some Covalent Character
Ba - O (Hydroxyl)0.22More Ionic compared to Carboxylate Bonds

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Advanced Analytical Methodologies for Barium and Citrate Quantification and Speciation

Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma (ICP) techniques are powerful tools for elemental analysis, offering high sensitivity and the ability to measure a wide range of elements. The sample, typically in a liquid form, is introduced into a high-temperature plasma source (around 6,000–10,000 K) which desolvates, atomizes, and ionizes the atoms of the element of interest.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for determining the concentration of barium in various matrices. researchgate.netsemanticscholar.org In this method, atoms and ions excited in the argon plasma emit photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of barium citrate (B86180) heptahydrate, a sample would first be dissolved, typically in dilute nitric acid, to prepare an aqueous solution. This solution is then nebulized into the plasma. The instrument measures the emission intensity at a specific wavelength for barium, commonly 455.403 nm. oup.comnih.gov ICP-AES is valued for its ability to handle complex sample matrices and its relatively high throughput. researchgate.net While sensitive, interferences can occur, such as spectral overlap from other elements or matrix effects, which can be mitigated through careful wavelength selection and matrix-matched calibration standards. oup.comecn.nl The technique is capable of detecting barium at parts-per-billion (µg/L) levels. nih.gov

Table 1: Typical ICP-AES Operating Parameters for Barium Analysis
ParameterTypical Value/Setting
RF Power1.1 - 1.5 kW
Plasma Gas Flow Rate (Ar)12 - 18 L/min
Auxiliary Gas Flow Rate (Ar)0.5 - 1.5 L/min
Nebulizer Gas Flow Rate (Ar)0.5 - 1.0 L/min
Sample Uptake Rate1 - 2 mL/min
Analytical Wavelength (Ba)455.403 nm

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers significantly lower detection limits than ICP-AES, making it the preferred method for trace and ultra-trace elemental analysis. nih.govingeniatrics.com Instead of measuring emitted light, ICP-MS separates and detects ions based on their mass-to-charge ratio. This results in exceptional sensitivity, often in the parts-per-trillion (ng/L) range.

In the context of barium citrate heptahydrate, ICP-MS is ideal for quantifying trace metallic impurities. It is also the leading technique for measuring barium isotopic compositions. at-spectrosc.comnih.gov The ability to determine isotopic ratios is valuable in geochemistry and environmental science for tracing the origin and transport of barium. at-spectrosc.com The methodology involves introducing the sample into the plasma, where barium atoms are ionized. These ions are then guided into the mass spectrometer. A key challenge in ICP-MS is managing isobaric interferences (from isotopes of other elements with the same mass, such as Xenon, Lanthanum, and Cerium) and matrix effects. nih.govresearchgate.net These interferences are often addressed through mathematical corrections and advanced sample purification techniques, such as column chromatography, prior to analysis. nih.gov

Table 2: Comparison of ICP Techniques for Barium Analysis
FeatureICP-AES (ICP-OES)ICP-MS
Principle Measures emitted light from excited atoms/ionsMeasures mass-to-charge ratio of ions
Detection Limit µg/L (ppb) nih.govng/L (ppt) nih.gov
Primary Application Elemental quantification researchgate.netTrace analysis, isotopic ratios ingeniatrics.comat-spectrosc.com
Common Interferences Spectral overlap, matrix effects oup.comIsobaric overlap (e.g., Xe, La, Ce), matrix effects nih.gov
Throughput HighModerate to High

Atomic Absorption Spectroscopy (AAS) for Barium Determination

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective technique for quantifying specific elements in a sample. measurlabs.com The method is based on the principle that atoms in a ground state will absorb light at a specific, characteristic wavelength. wikipedia.orgthermofisher.com The amount of light absorbed is proportional to the concentration of the analyte.

For barium analysis, the sample solution is atomized, typically in a high-temperature flame. measurlabs.com A nitrous oxide-acetylene flame is required to provide sufficient energy to atomize barium compounds. nemi.gov A hollow cathode lamp containing barium is used as the light source, emitting the specific wavelength (553.6 nm) that barium atoms absorb. nemi.gov A significant challenge in AAS for barium is its tendency to ionize in the flame, which reduces the number of ground-state atoms available for absorption and leads to an underestimation of the concentration. nemi.govlibretexts.org To control this, an ionization suppressor, such as a solution of sodium chloride or potassium chloride, is added to both the samples and the standards. nemi.gov AAS is a highly selective technique, though its sensitivity is generally lower than that of ICP-MS. measurlabs.comwikipedia.org

X-ray Fluorescence Spectroscopy (XFS) for Non-Destructive Elemental Analysis

X-ray Fluorescence Spectroscopy (XFS), often referred to as XRF, is a powerful non-destructive technique for elemental analysis. unimelb.edu.au This method is particularly useful for solid samples, as it often requires minimal to no sample preparation. nih.gov The technique works by irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. When outer-shell electrons fall to fill these vacancies, they emit secondary X-rays (fluorescence) with energies characteristic of the specific elements present. unimelb.edu.au

XFS can be used to confirm the presence and determine the relative concentration of barium in a solid sample of this compound. The intensity of the emitted barium-specific X-rays is proportional to its concentration in the sample. unimelb.edu.au While traditionally considered a semi-quantitative or qualitative technique, with proper calibration using matrix-matched standards, XRF can provide accurate quantitative results. nih.govresearchgate.net It is advantageous for its speed, simplicity, and non-destructive nature, which preserves the sample for other analyses. researchgate.net

Electrochemical Methods for Barium Ion Activity Measurements

Electrochemical methods, particularly those using ion-selective electrodes (ISEs), provide a direct measurement of the activity of a specific ion in a solution, rather than its total concentration. A barium ISE is a potentiometric sensor designed to be highly selective for barium ions (Ba²⁺). nico2000.nettestallwater.co.uk

The electrode typically contains a membrane, often a solid-state PVC polymer matrix, which is designed to selectively interact with Ba²⁺ ions. nico2000.netabechem.comsentek.co.uk This interaction generates an electrical potential across the membrane that is proportional to the logarithm of the barium ion activity in the sample solution, as described by the Nernst equation. The potential is measured relative to a stable reference electrode. sentek.co.uk Barium ISEs can be used to monitor the dissociation of barium citrate in solution or to determine the endpoint in potentiometric titrations of sulfate (B86663) with a barium salt. sentek.co.ukrsc.org A key consideration when using these electrodes is potential interference from other cations, such as strontium, potassium, and calcium, which can affect the accuracy of the measurement. nico2000.net

Table 3: Performance Characteristics of a Barium Ion-Selective Electrode
ParameterTypical Value/Specification
Measurement Range 4 x 10⁻⁷ to 1 mol/L mt.com
pH Range 2 - 12 abechem.commt.com
Response Time < 30 seconds sentek.co.uk
Slope (per decade change in concentration) ~25-29 mV abechem.comekb.eg
Major Interfering Ions Sr²⁺, K⁺, Ca²⁺ nico2000.net

Advanced Gravimetric and Titrimetric Approaches for High-Precision Analysis

Advanced analytical methodologies are crucial for the precise quantification and speciation of barium and citrate ions, particularly in the context of compounds like this compound. Gravimetric and titrimetric methods, while classical, have been refined to offer high degrees of accuracy and precision, serving as foundational techniques in chemical analysis.

1 High-Precision Quantification of Barium

1 Advanced Gravimetric Determination

Gravimetric analysis remains one of the most accurate methods for determining the amount of an analyte by mass. wikipedia.org For barium, the most common high-precision gravimetric method involves its precipitation as barium sulfate (BaSO₄), a compound with very low solubility. wikipedia.orgscribd.comfirsthope.co.in

The fundamental reaction for this analysis is the precipitation of barium ions (Ba²⁺) from a solution by adding a source of sulfate ions (SO₄²⁻), typically dilute sulfuric acid or a soluble sulfate salt. firsthope.co.inamrita.edu

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) scribd.comfirsthope.co.in

To achieve high precision, several critical steps and conditions must be meticulously controlled:

Precipitation Conditions: The precipitation is carried out in a hydrochloric acid medium. nemi.gov This acidic environment increases the solubility of most potential co-precipitates, thereby enhancing the purity of the barium sulfate precipitate.

Digestion: After precipitation, the solution is typically heated and allowed to stand for a period in a process known as digestion. scribd.comscribd.com This promotes the recrystallization of the initially fine barium sulfate particles into larger, more easily filterable crystals. scribd.com This step is vital for minimizing the loss of precipitate during filtration.

Filtration and Washing: The precipitate is collected using ashless filter paper. flinnsci.com It is then washed with hot water to remove any soluble impurities without dissolving the precipitate. scribd.comnemi.gov

Ignition and Weighing: The filter paper containing the precipitate is carefully ignited in a crucible to burn off the paper and leave pure, dry barium sulfate. flinnsci.com The crucible is cooled in a desiccator and weighed. This process is repeated until a constant weight is achieved to ensure all moisture has been removed. scribd.com

Despite its high accuracy, the method is susceptible to interferences that can affect the results. nemi.gov Co-precipitation, where foreign ions are incorporated into the precipitate, is a primary source of error.

Table 1: Potential Interferences in Gravimetric Determination of Barium as Barium Sulfate

Interfering Ion/SubstanceEffect on ResultMitigation Strategy
Nitrate (B79036), SulfiteHigh results nemi.govRemoval or conversion of ions prior to precipitation.
Silica (B1680970)High results nemi.govDehydration of silica with strong acid followed by filtration before barium precipitation.
Alkali Metals (e.g., Sodium, Potassium)Low results (due to formation of alkali hydrogen sulfates) nemi.govCareful control of pH and precipitation rate.
Heavy Metals (e.g., Iron, Chromium)Low results (interfere with complete precipitation) nemi.govUse of masking agents or prior separation of heavy metals.
Suspended MatterHigh results nemi.govFiltration of the sample solution before adding the precipitating agent.

2 Advanced Titrimetric Determination

Titrimetric methods for barium quantification, particularly complexometric titrations, offer a faster alternative to gravimetric analysis while maintaining high precision. These methods are based on the reaction of barium ions with a complexing agent, most commonly Ethylenediaminetetraacetic acid (EDTA). youtube.com

The reaction can only be effectively carried out in an alkaline solution (pH 10-12), as the barium-EDTA complex is unstable in acidic conditions. youtube.comyallascience.comyallascience.com The endpoint of the titration is detected using a metallochromic indicator, which changes color when it is displaced from the barium ion by the titrant.

A common procedure involves:

Pipetting a known volume of the barium ion solution into a flask and diluting it with deionized water. yallascience.comyallascience.com

Adjusting the solution to a pH of 12 using a sodium hydroxide (B78521) solution. youtube.comyallascience.comyallascience.com

Adding a suitable indicator, such as Methyl Thymol Blue. yallascience.comyallascience.com

Titrating with a standardized EDTA solution until the color changes from blue (indicating the Ba-indicator complex) to gray (indicating the free indicator). yallascience.comyallascience.com

To enhance precision and overcome interferences from other cations, advanced titrimetric approaches have been developed:

Back Titration: An excess of standard EDTA solution is added to the barium sample. The unreacted EDTA is then titrated with a standard solution of another metal ion, such as magnesium or zinc. This method is useful when the primary reaction is slow or a suitable indicator is not available.

Replacement Titration: Barium can be selectively replaced from its EDTA complex by another ion. For instance, after complexing barium with EDTA, an excess of magnesium sulfate solution can be added to precipitate barium sulfate and release an equivalent amount of magnesium, which is then titrated with EDTA. rsc.org

Masking of Interferences: When other metal ions like copper, nickel, or iron are present, they can be prevented from interfering by adding masking agents such as triethanolamine (B1662121) or potassium cyanide, which form stable complexes with the interfering ions but not with barium. rsc.org

Table 2: Comparison of Indicators for Complexometric Titration of Barium with EDTA

IndicatorpH RangeColor Change (Metal Complex → Free Indicator)Notes
Methyl Thymol Blue10 - 12Blue to Gray youtube.comyallascience.comProvides a distinct endpoint in strongly alkaline solutions.
Eriochrome Black T~10Wine-Red to BlueOften used in a mixed indicator system to improve endpoint sharpness. rsc.org Requires the presence of a small amount of magnesium for a sharp endpoint.
Phthaleincomplexon (Metalphthalein)10 - 11Red to ColorlessSuitable for the titration of alkaline earth metals.

2 High-Precision Quantification of Citrate

1 Advanced Gravimetric Determination

Gravimetric methods for the direct quantification of citrate are less common than for inorganic ions like barium. However, the principle can be applied by precipitating citrate with a suitable cation that forms a highly insoluble salt. While barium citrate itself has low solubility, its precipitation characteristics are not typically ideal for high-precision gravimetric analysis without rigorous method development to control stoichiometry and crystal form. 911metallurgist.com

2 Advanced Titrimetric Determination

Titrimetry is a well-established and precise method for quantifying citrate. As citric acid is a triprotic acid, its determination is commonly achieved through acid-base titration. uwaterloo.ca

Aqueous Acid-Base Titration: In this classic approach, a solution containing citrate is titrated with a standardized strong base, typically sodium hydroxide (NaOH). The reaction proceeds to completion with a 3:1 stoichiometry. uwaterloo.ca

H₃C₆H₅O₇(aq) + 3NaOH(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) uwaterloo.ca

The endpoint, which occurs in the pH range of 7 to 9, can be detected using a visual indicator like phenolphthalein (B1677637) or by monitoring the pH change with a potentiometer for a more precise determination. uwaterloo.ca For enhanced accuracy, titrations can be performed gravimetrically, where the mass of the titrant delivered is measured instead of its volume, minimizing errors associated with volumetric glassware and temperature fluctuations. uwaterloo.ca

Non-Aqueous Titration: For even higher precision and a sharper endpoint, especially for salts of citric acid, non-aqueous titration is a superior method. The Japanese Pharmacopoeia specifies a method for sodium citrate involving titration in a non-aqueous solvent. jmscience.com

The procedure involves:

Drying the sodium citrate sample to remove water of hydration. jmscience.com

Dissolving the sample in a non-aqueous solvent like glacial acetic acid. jmscience.com

Titrating with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid. jmscience.com

C₆H₅Na₃O₇ + 3HClO₄ → H₃C₆H₅O₇ + 3NaClO₄ jmscience.com

In this system, the basic properties of the citrate anion are enhanced, leading to a more defined inflection point on the titration curve, which is monitored potentiometrically using a glass electrode. jmscience.com It is critical to minimize water in the system, as it can interfere with the reaction and dull the endpoint. jmscience.com

Table 3: Research Findings on Titrimetric Methods for Citrate Quantification

MethodTitrantSolventEndpoint DetectionKey Findings & Applications
Aqueous Acid-Base Titration~0.1 M Sodium Hydroxide uwaterloo.caWaterPhenolphthalein Indicator or Potentiometry uwaterloo.caA robust and user-friendly method suitable for quantifying free citric acid. The 3:1 stoichiometry allows for precise calculations. uwaterloo.ca
Non-Aqueous Potentiometric Titration~0.1 M Perchloric Acid in Acetic Acid jmscience.comGlacial Acetic Acid jmscience.comPotentiometry jmscience.comProvides a sharper, more accurate endpoint for citrate salts. The method is specified in pharmacopeial standards for quality control. jmscience.com Requires anhydrous conditions for optimal performance. jmscience.com
Combined HPLC and Titration~0.02 N Sodium Hydroxide scirp.orgWaterTitration for free acid; HPLC for total citrate scirp.orgA speciation technique where titration quantifies free citric acid, and HPLC determines total citrate. The difference yields the amount of citrate present as a salt. scirp.org

Environmental Chemistry and Geochemical Pathways of Barium Citrate

Environmental Fate and Transport Mechanisms of Barium Citrate (B86180) Complexes

The term "fate and transport" describes the processes that govern the movement and transformation of a chemical once it enters the environment nih.gov. For barium citrate, its journey through various environmental compartments is dictated by a series of complex interactions. The water solubility of barium citrate suggests a higher potential for mobility compared to inorganic barium salts cdc.govchemicalbook.comccme.ca. However, this mobility is tempered by interactions with soil components and conditions within aquatic systems.

The mobility of barium in soil is generally limited due to adsorption and precipitation reactions cdc.govmst.dk. Barium cations (Ba²⁺) can be strongly adsorbed to soil colloids, particularly clay minerals and organic matter, through cation exchange ccme.caresearchgate.net. The cation exchange capacity (CEC) of a soil, along with its pH, are critical factors controlling this process cdc.gov.

The introduction of citrate as a complexing agent can, however, alter this behavior. Citrate, a tricarboxylic acid, can form stable complexes with divalent cations like barium nih.gov. The formation of a barium-citrate complex can influence its interaction with soil surfaces. While barium itself does not readily form soluble complexes with humic and fulvic acids, the presence of a strong chelating agent like citrate could potentially increase its mobility ccme.camst.dk.

Research on the interaction of other metal-citrate complexes with soil minerals indicates that citrate can compete with mineral surfaces for metal binding, thereby keeping the metal in the soil solution and enhancing its transport researchgate.net. For instance, citrate has been shown to mobilize other metals in soil by forming soluble complexes that are less prone to adsorption. While specific studies on barium citrate's interaction with various soil types are limited, it is plausible that the formation of barium citrate complexes would reduce the extent of barium adsorption to soil particles, thereby increasing its potential for leaching into groundwater.

The extent of this mobilization would depend on several factors, including soil pH, the concentration of competing cations, and the microbial degradation of the citrate ligand. Microorganisms in the soil can utilize citrate as a carbon source, leading to the breakdown of the barium-citrate complex and the subsequent precipitation or adsorption of barium researchgate.net.

Table 1: Factors Influencing Barium Citrate Interaction in Soil

Factor Influence on Barium Citrate Mobility Rationale
Soil pH Increases with decreasing pH Under acidic conditions, the solubility of many barium compounds increases. Additionally, competition from H⁺ ions can reduce barium adsorption to mineral surfaces ccme.ca.
Cation Exchange Capacity (CEC) Decreases with increasing CEC Soils with high CEC, such as those rich in clay and organic matter, have more sites for barium to adsorb, thus reducing its mobility cdc.gov.
Presence of Sulfate (B86663) and Carbonate Decreases mobility These anions lead to the precipitation of highly insoluble barium sulfate and barium carbonate, effectively immobilizing the barium cdc.govmst.dk.
Citrate Concentration Increases with increasing concentration Higher concentrations of citrate can lead to greater complexation of barium, keeping it in the mobile aqueous phase.
Microbial Activity Decreases mobility over time Microbial degradation of the citrate ligand releases free barium, which can then be adsorbed or precipitated researchgate.net.

In aquatic environments, the fate of barium citrate is primarily governed by dilution, precipitation/dissolution dynamics, and complexation with other dissolved species. The solubility of barium compounds in water is a key determinant of its environmental concentration rivm.nl. While soluble, barium citrate's stability in natural waters is influenced by the presence of sulfate and carbonate ions nih.govcdc.gov.

The discharge of barium citrate into a sulfate-rich aquatic system would likely lead to the rapid precipitation of barium sulfate (barite), a mineral with very low solubility nih.govlouisiana.gov. This process serves as a primary mechanism for barium immobilization in most freshwater and marine environments. Similarly, in waters with sufficient carbonate alkalinity, the precipitation of barium carbonate (witherite) can also occur, further limiting the concentration of dissolved barium nih.gov.

In estuarine environments, fluctuations in salinity can lead to complex behavior. Studies on dissolved barium in estuaries have shown evidence of both removal and release from particles as river water mixes with seawater vliz.be. The presence of organic ligands like citrate could potentially enhance the desorption of barium from riverine suspended particles in the low-salinity zone, contributing to a mid-estuary maximum in dissolved barium concentrations.

Geochemical Cycling of Barium in Natural Environments

The geochemical cycle of barium involves its movement between the Earth's crust, oceans, and atmosphere cdc.gov. Barium is naturally released into the environment through the weathering of rocks and minerals cdc.gov. In the global ocean, barium exhibits a nutrient-like distribution, with lower concentrations in surface waters and higher concentrations at depth. This is due to its incorporation into marine organisms and subsequent release during the decomposition of organic matter in the deep ocean researchgate.netnih.gov.

The formation and dissolution of barite (BaSO₄) play a crucial role in the marine barium cycle and are linked to ocean productivity mit.edusemanticscholar.org. The introduction of anthropogenic barium, including potentially from sources containing barium citrate, can perturb these natural cycles on a local or regional scale.

Analytical Methodologies for Environmental Barium Speciation

Determining the chemical form, or speciation, of barium in environmental samples is crucial for understanding its toxicity, mobility, and fate. While numerous methods exist for measuring total barium concentrations, the specific determination of barium citrate complexes presents analytical challenges.

Several well-established techniques are available for the quantification of total barium in environmental matrices such as water, soil, and sediment. These include:

Atomic Absorption Spectroscopy (AAS) : Both flame AAS (FAAS) and graphite furnace AAS (GFAAS) are widely used for determining barium concentrations in environmental samples nih.govnih.gov.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : This is a robust and sensitive method for multi-element analysis, including barium, in a variety of sample types nih.govcdc.govresearchgate.net.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : Offering very low detection limits, ICP-MS is suitable for trace-level determination of barium nih.govcdc.gov.

Table 2: Common Analytical Methods for Total Barium Determination

Analytical Method Sample Matrix Typical Detection Limit Reference
Flame Atomic Absorption Spectroscopy (FAAS) Water 100 µg/L nih.gov
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) Water 2 µg/L nih.gov
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Water 1 µg/L nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Water 0.8 µg/L nih.gov

The speciation of barium, and specifically the identification and quantification of barium citrate, requires more sophisticated approaches. Speciation analysis typically involves a separation technique coupled with a sensitive detection method.

Sequential Extraction : This technique is used for soil and sediment samples to partition barium into different operational fractions (e.g., exchangeable, carbonate-bound, oxide-bound, organic-bound, and residual). This can provide an indication of the potential mobility and bioavailability of barium bibliotekanauki.plscispace.com. The amount of barium extracted in the organic fraction could be indicative of the presence of complexes like barium citrate.

Chromatographic Techniques : Techniques such as ion chromatography (IC) or high-performance liquid chromatography (HPLC) coupled with ICP-MS could potentially be used to separate different barium species, including barium citrate, from a sample matrix before quantification.

Geochemical Modeling : Computer models can be used to predict the speciation of barium in aquatic systems based on water chemistry parameters such as pH, redox potential, and the concentrations of various ligands, including citrate.

Direct measurement of barium citrate heptahydrate in complex environmental samples remains a significant analytical challenge, and method development in this area is required for a more complete understanding of its environmental behavior.

Applications in Advanced Materials Synthesis: Precursor Chemistry and Solid State Transformations

Synthesis of Other Barium-Containing Functional Materials

The versatility of the citrate (B86180) precursor method extends beyond barium titanate to the synthesis of a variety of other important barium-containing functional materials. The ability to achieve excellent stoichiometric control and homogeneity makes this route particularly suitable for complex oxide systems.

Barium Hexaferrite (BaFe12O19): This M-type hexagonal ferrite (B1171679) is a widely used permanent magnet material. The citrate sol-gel auto-combustion method, utilizing barium nitrate (B79036), iron nitrate, and citric acid, has been successfully employed to synthesize nanocrystalline BaFe12O19 powders. researchgate.netresearchgate.net The magnetic properties of the resulting material, such as coercivity and saturation magnetization, are highly dependent on the synthesis conditions, including the pH of the precursor solution and the final annealing temperature. mdpi.com

Barium Zirconate (BaZrO3) and Barium Zirconate Titanate (BZT): Barium zirconate is a refractory ceramic with applications as a dielectric material and a substrate for superconductors. The citrate route has been used to prepare fine powders of BaZrO3. uliege.be Furthermore, by incorporating a titanium precursor, solid solutions of barium zirconate titanate (BaZrxTi1-xO3) can be synthesized. These materials are of great interest for their tunable dielectric and piezoelectric properties.

Barium Stannate (BaSnO3) and Barium Stannate-Zirconate (BSZ): Barium stannate is a perovskite oxide with potential applications in transparent conducting oxides and as a gas sensor material. The citrate precursor method has been explored for the synthesis of BaSnO3 nanoparticles. diva-portal.orgiosrjen.org Additionally, solid solutions with barium zirconate, forming barium stannate-zirconate, have been prepared to tailor the material's electronic and photocatalytic properties. diva-portal.org

Yttrium Barium Copper Oxide (YBCO) Superconductors: The citrate chemical route has been utilized to prepare fine and highly homogeneous powders of YBa2Cu3O7-x, a high-temperature superconductor. This method provides a significant advantage over conventional solid-state reactions by ensuring a uniform distribution of the constituent metal ions, which is crucial for achieving optimal superconducting properties.

The following table provides a summary of various barium-containing functional materials synthesized using the citrate precursor method.

MaterialChemical FormulaKey Properties
Barium HexaferriteBaFe12O19Permanent Magnetism
Barium ZirconateBaZrO3High-temperature dielectric, Refractory
Barium Zirconate TitanateBaZrxTi1-xO3Tunable dielectric and piezoelectric properties
Barium StannateBaSnO3Transparent conductor, Gas sensor
YBCO SuperconductorYBa2Cu3O7-xHigh-temperature superconductivity

Studies on the Chemical Interactions and Intermediates during Material Formation

Understanding the chemical interactions and the nature of intermediate species formed during the thermal decomposition of the barium citrate precursor is fundamental to controlling the properties of the final material. In-situ analytical techniques have provided valuable insights into these complex processes.

The decomposition of the citrate gel is a multi-step process involving dehydration, decarboxylation, and the breakdown of the organic polymer network. The chelation of barium and other metal ions with citric acid is a key interaction that dictates the homogeneity of the precursor.

During the thermal treatment of a mixed barium-titanium citrate precursor, an intermediate oxycarbonate phase, such as Ba2Ti2O5·CO3, has been identified. bohrium.comosti.gov This intermediate phase is believed to decompose directly to form BaTiO3 at temperatures above 500°C, bypassing a separate reaction between BaCO3 and TiO2. bohrium.com The formation and decomposition of such intermediates are crucial in determining the final phase purity and microstructure of the BaTiO3 powder.

In the synthesis of barium hexaferrite, the thermal decomposition of the nitrate-citrate gel is a self-propagating combustion reaction. researchgate.net This auto-combustion process rapidly generates the heat required for the formation of the ferrite phase. The intermediates in this process are complex and their formation is influenced by factors such as the fuel-to-oxidant ratio (citric acid to nitrates).

The study of these chemical interactions and intermediates is an active area of research. A deeper understanding of these mechanisms will enable more precise control over the synthesis of advanced functional materials with desired properties for future technological innovations.

Q & A

Q. Tables for Reference

Property Value Method Source
Molecular weight916.29 g/molTheoretical
TGA mass loss (H₂O)13.5% (100–150°C)Experimental
Solubility in water (25°C)0.8 g/100 mLGravimetric

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.